3-(2-Methylaminoethyl)indol-5-ol oxalate 3-(2-Methylaminoethyl)indol-5-ol oxalate 5-hydroxy-N This compound has been used as a reactant for the preparation of 5-HT receptor agonists. This compound is intended for research and forensic applications.
Brand Name: Vulcanchem
CAS No.: 15558-50-6
VCID: VC0094664
InChI: InChI=1S/C11H14N2O.C2H2O4/c1-12-5-4-8-7-13-11-3-2-9(14)6-10(8)11;3-1(4)2(5)6/h2-3,6-7,12-14H,4-5H2,1H3;(H,3,4)(H,5,6)
SMILES: CNCCC1=CNC2=C1C=C(C=C2)O.C(=O)(C(=O)O)O
Molecular Formula: C13H16N2O5
Molecular Weight: 280.28 g/mol

3-(2-Methylaminoethyl)indol-5-ol oxalate

CAS No.: 15558-50-6

Main Products

VCID: VC0094664

Molecular Formula: C13H16N2O5

Molecular Weight: 280.28 g/mol

3-(2-Methylaminoethyl)indol-5-ol oxalate - 15558-50-6

CAS No. 15558-50-6
Product Name 3-(2-Methylaminoethyl)indol-5-ol oxalate
Molecular Formula C13H16N2O5
Molecular Weight 280.28 g/mol
IUPAC Name 3-[2-(methylamino)ethyl]-1H-indol-5-ol;oxalic acid
Standard InChI InChI=1S/C11H14N2O.C2H2O4/c1-12-5-4-8-7-13-11-3-2-9(14)6-10(8)11;3-1(4)2(5)6/h2-3,6-7,12-14H,4-5H2,1H3;(H,3,4)(H,5,6)
Standard InChIKey DYOZWAJOUTVNAF-UHFFFAOYSA-N
SMILES CNCCC1=CNC2=C1C=C(C=C2)O.C(=O)(C(=O)O)O
Canonical SMILES CNCCC1=CNC2=C1C=C(C=C2)O.C(=O)(C(=O)O)O
Appearance Assay:≥95%A crystalline solid
Description 5-hydroxy-N This compound has been used as a reactant for the preparation of 5-HT receptor agonists. This compound is intended for research and forensic applications.
Solubility 42 [ug/mL]
Synonyms N-methyl Serotonin (oxalate);N-methyl-5-hydroxy Tryptamine (oxalate)
PubChem Compound 260390
Last Modified Nov 11 2021
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